Analytical Purity and Quality Control: 6beta-Hydroxymethandrostenolone vs. Parent Drug Methandrostenolone
For use as a reference standard in validated analytical methods, 6beta-Hydroxymethandrostenolone is supplied with a certified purity of ≥98%, a level of chemical definition that is critical for accurate quantification in forensic and doping control applications . In contrast, the parent drug, methandrostenolone, is often supplied as a research chemical with lower typical purity specifications (e.g., 95%) and is not intended as a primary standard for quantitative analysis . This higher purity standard directly reduces quantification uncertainty in LC-MS/MS and GC-MS assays.
| Evidence Dimension | Purity (Analytical Standard) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | Methandrostenolone (Parent Drug) |
| Quantified Difference | Target compound purity is ≥3% higher than typical parent drug supply. |
| Conditions | Certificate of Analysis (CoA) from commercial analytical reference standard suppliers. |
Why This Matters
The higher certified purity of the 6beta-Hydroxymethandrostenolone reference standard directly translates to improved accuracy and precision in quantitative forensic and toxicological assays, making it the preferred choice for method validation.
